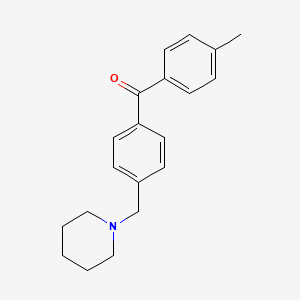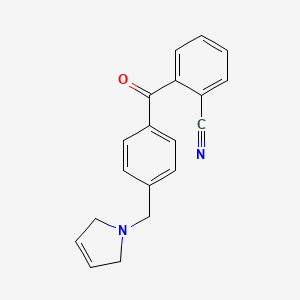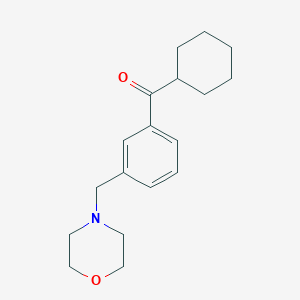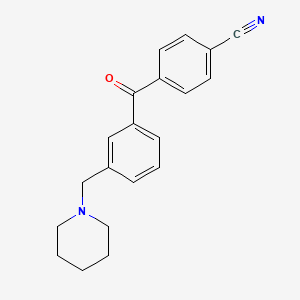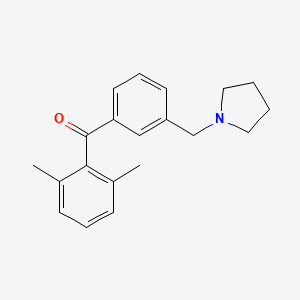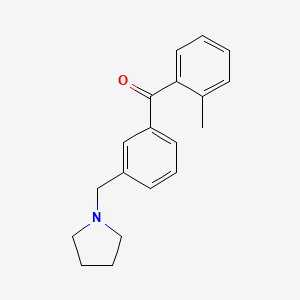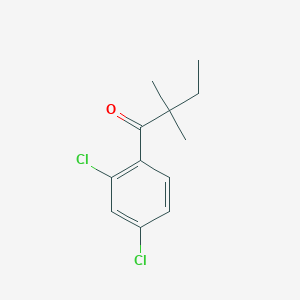
2',4'-Dichloro-2,2-dimethylbutyrophenone
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2’,4’-Dichloro-2,2-dimethylbutyrophenone is C12H14Cl2O . The molecular weight is 245.14500 .Physical And Chemical Properties Analysis
The density of 2’,4’-Dichloro-2,2-dimethylbutyrophenone is 1.162g/cm3 . The boiling point is 302ºC at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Degradation Mechanisms and Environmental Behavior Research on 2,4-Dichlorophenoxyacetic acid (a related compound) has provided insights into its environmental behavior and degradation mechanisms. Studies have explored the dissipation of 2,4-D in soil, highlighting equivalent rates of degradation when applied as different formulations, indicating a rapid conversion to the same anionic form, irrespective of the ester or amine salt forms used (Wilson, Geronimo, & Armbruster, 1997). Furthermore, the degradation of 2,4-Dichlorophenoxyacetic acid in aqueous solutions through heterogeneous Fenton-like processes using synthetic FeS as a catalyst has shown significant reduction of 2,4-D concentrations, suggesting the effectiveness of advanced oxidation processes in mitigating the environmental impact of such herbicides (Chen et al., 2015).
Phytoremediation Enhancement The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates has been studied, demonstrating the potential to reduce levels of toxic herbicide residues in crop plants. This research involved inoculating plants with bacterial endophytes capable of degrading 2,4-dichlorophenoxyacetic acid, resulting in improved removal of the herbicide from soil and preventing accumulation in plant tissues (Germaine et al., 2006).
Potential Applications in Various Fields
Analytical and Detection Techniques Innovative methods for detecting and quantifying 2,4-dichlorophenoxyacetic acid residues have been developed, including a disposable amperometric immunosensor based on a screen-printed electrode system. This approach allows for sensitive and selective detection of 2,4-D, offering a practical tool for environmental monitoring and ensuring agricultural product safety (Kaláb & Skládal, 1995).
Antioxidant Responses in Aquatic Organisms The impact of chronic exposure to 2,4-dichlorophenol on the antioxidant system of freshwater fish has been investigated, providing valuable insights into the biological effects of water pollutants. This study highlights the potential oxidative stress caused by such compounds and underscores the importance of monitoring and managing environmental contaminants to protect aquatic life (Zhang et al., 2004).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLPDLSLKAZZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642455 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-94-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






